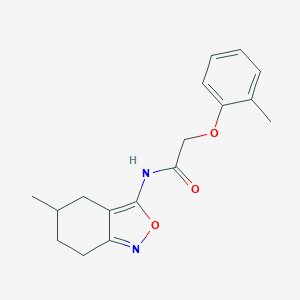
2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide is not fully understood. However, studies have suggested that the compound may act as an inhibitor of various enzymes and receptors in the body, such as acetylcholinesterase and NMDA receptors, which are involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects
Studies have shown that 2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide has various biochemical and physiological effects. In vitro studies have demonstrated that the compound has antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases such as cancer and Alzheimer's disease. In vivo studies have shown that the compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide in lab experiments is its potential as a lead compound for the development of new drugs. The compound has shown promising results in various studies and may be a useful tool for drug discovery. However, one limitation of using the compound is its limited availability and high cost, which may hinder its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research of 2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide. One direction is to further investigate the mechanism of action of the compound and its effects on various enzymes and receptors in the body. Another direction is to explore the potential of the compound as a treatment for various diseases such as cancer and inflammation. Additionally, future research could focus on the development of new derivatives of the compound with improved properties and lower costs.
Métodos De Síntesis
The synthesis of 2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide involves the reaction of 2-(2-methylphenoxy) acetic acid with 5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified by various methods such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide has been studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, the compound has been investigated for its effects on the central nervous system and its potential as a treatment for neurological disorders such as Alzheimer's disease. In pharmacology, the compound has been studied for its potential as a drug candidate for various diseases such as cancer and inflammation. In medicinal chemistry, the compound has been investigated for its structure-activity relationship and its potential as a lead compound for the development of new drugs.
Propiedades
Nombre del producto |
2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide |
|---|---|
Fórmula molecular |
C17H20N2O3 |
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C17H20N2O3/c1-11-7-8-14-13(9-11)17(22-19-14)18-16(20)10-21-15-6-4-3-5-12(15)2/h3-6,11H,7-10H2,1-2H3,(H,18,20) |
Clave InChI |
PSYWBPZRKBUMPH-UHFFFAOYSA-N |
SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC=CC=C3C |
SMILES canónico |
CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol](/img/structure/B255971.png)

![3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B255977.png)

![Ethyl 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B255982.png)

![Butyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B255984.png)


![[(E)-(2-fluorophenyl)methyleneamino]thiourea](/img/structure/B255993.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B256010.png)